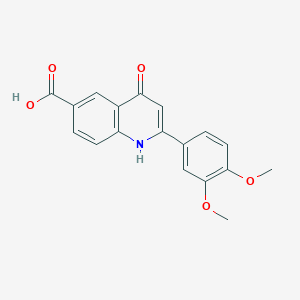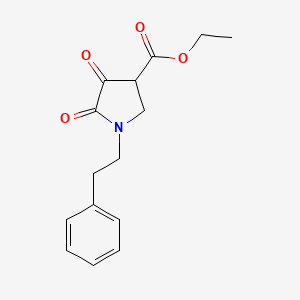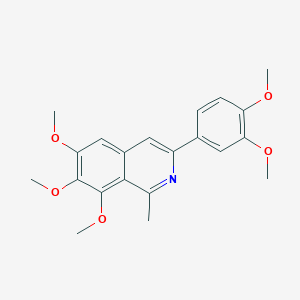
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an isoquinolinyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)aniline.
Coupling with isoquinoline derivative: The 4-(benzyloxy)aniline is then coupled with isoquinolin-6-yl acetic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学的研究の応用
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 2-((4-methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-(benzyloxy)phenyl)amino)-N-(quinolin-6-yl)acetamide
Uniqueness
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The isoquinolinyl acetamide moiety also contributes to its distinct properties compared to other similar compounds.
特性
CAS番号 |
920513-45-7 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
N-isoquinolin-6-yl-2-(4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-7-6-20-15-25-13-12-19(20)14-22)16-26-21-8-10-23(11-9-21)29-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,28) |
InChIキー |
MLPKGYCAIGWFBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


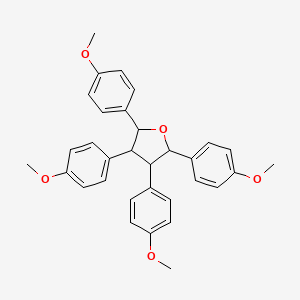
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
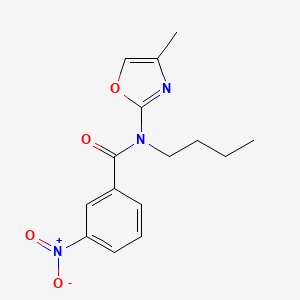
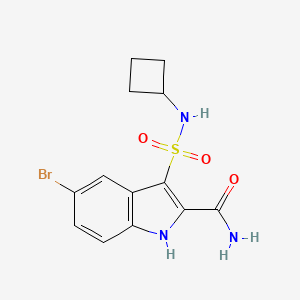
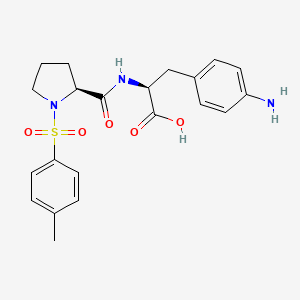
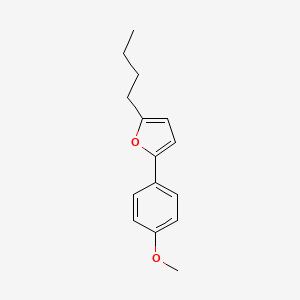
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
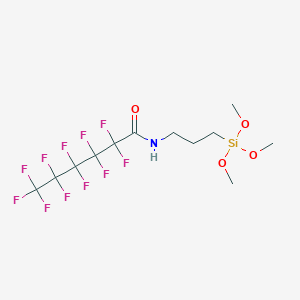
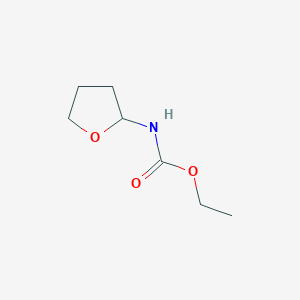

![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
